DS-1205

AXL kinase inhibitor kinase selectivity IC50

DS-1205 (DS-1205b) is an orally bioavailable, highly selective AXL receptor tyrosine kinase inhibitor (IC50 1.3 nM) with 48-fold selectivity over MER, 80-fold over MET, and 313-fold over TRKA. It has been clinically evaluated in Phase 1 trials in combination with gefitinib and osimertinib for EGFR-mutant metastatic NSCLC patients with acquired TKI resistance. Preclinical data demonstrate that DS-1205 restores EGFR TKI antitumor activity in resistant xenograft models. DS-1205 is the reference standard for investigating AXL-mediated TKI resistance mechanisms; its combination-specific clinical/preclinical datasets are not directly transferable to other AXL inhibitors. Confirmed absence of PK interaction with gefitinib supports co-administration studies.

Molecular Formula
Molecular Weight
Cat. No. B1192654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-1205
SynonymsDS-1205;  DS 1205;  DS1205;  DS-1205b;  DS 1205b;  DS1205b; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DS-1205 (DS-1205b/DS-1205c) Procurement Guide: A Highly Selective AXL Inhibitor for EGFR-TKI Resistance Combination Therapy


DS-1205 (also designated DS-1205b as the free base and DS-1205c as the clinical formulation) is an orally bioavailable, small-molecule inhibitor of the AXL receptor tyrosine kinase, being developed by Daiichi Sankyo [1][2]. The compound demonstrates potent inhibition of AXL kinase with an IC50 of 1.3 nM, exhibiting 48-fold selectivity over MER (IC50 63 nM), 80-fold selectivity over MET (IC50 104 nM), and 313-fold selectivity over TRKA (IC50 407 nM) in in vitro kinase assays [3]. DS-1205 is currently under clinical investigation in combination with EGFR tyrosine kinase inhibitors (TKIs) for the treatment of EGFR-mutated metastatic non-small cell lung cancer (NSCLC) that has progressed on prior TKI therapy [1][2].

DS-1205 in Procurement: Why Generic AXL Inhibitor Substitution Is Not Supported by Current Evidence


While multiple AXL kinase inhibitors are under preclinical or clinical development, DS-1205 is distinguished by a body of preclinical and clinical data generated in combination with specific EGFR TKIs (gefitinib and osimertinib) in defined EGFR-mutant NSCLC patient populations who have progressed on prior TKI therapy [1][2]. The safety and tolerability profiles of DS-1205 in these specific combination regimens have been characterized in first-in-human phase 1 studies, with dose optimization data establishing ≤800 mg BID as the recommended expansion dose when combined with gefitinib [1]. Furthermore, preclinical evidence demonstrates that DS-1205 restores TKI antitumor activity in TKI-acquired resistance EGFR-mutant NSCLC xenograft models [2]. These combination-specific clinical and preclinical datasets are not directly transferable to other AXL inhibitors, which may exhibit differing kinase selectivity profiles, pharmacokinetic properties, and tolerability when co-administered with EGFR TKIs. Procurement decisions predicated on off-label substitution would lack empirical justification without comparative clinical or preclinical data directly evaluating such alternatives.

DS-1205 Comparative Evidence: Quantifiable Differentiation vs. Alternatives and In-Class Candidates


DS-1205 AXL Kinase Inhibition: IC50 1.3 nM with 48- to 313-Fold Selectivity Over MER, MET, and TRKA

DS-1205b free base exhibits an IC50 of 1.3 nM against AXL kinase. Relative to related receptor tyrosine kinases within the same family and pathway, DS-1205b demonstrates 48-fold lower potency against MER (IC50 63 nM), 80-fold lower potency against MET (IC50 104 nM), and 313-fold lower potency against TRKA (IC50 407 nM) [1]. This selectivity profile is quantifiable: the fold-selectivity ratios of 48× (MER), 80× (MET), and 313× (TRKA) are explicitly reported in the primary characterization studies.

AXL kinase inhibitor kinase selectivity IC50 TAM receptor NSCLC

DS-1205 Clinical Safety with Gefitinib: Recommended Expansion Dose 800 mg BID After Dose-Optimization

In a first-in-human phase 1 study combining DS-1205c with gefitinib (250 mg QD) in 20 patients with EGFR-mutant NSCLC who progressed on prior EGFR-TKI therapy, DS-1205c was evaluated at doses of 200–1200 mg BID [1]. The safety profile of ≤800 mg BID was found to be more favorable than 1200 mg BID [1]. Based on this comparative safety assessment, the recommended dose for dose-expansion cohorts was established as 800 mg BID [1].

Phase 1 clinical trial safety tolerability gefitinib EGFR-mutant NSCLC

DS-1205 with Osimertinib: 2/3 of Patients Achieved Stable Disease in Phase 1 Combination Study

In a phase 1 study combining DS-1205c with osimertinib (80 mg QD) in 13 patients with EGFR-mutant NSCLC who had progressed on prior EGFR-TKI therapy, two-thirds of patients achieved stable disease [1]. Among these patients, one-third maintained stable disease for more than 100 days [1]. No complete or partial responses were observed [1].

osimertinib phase 1 stable disease AXL inhibitor EGFR-TKI resistance

DS-1205 Preclinical Efficacy: Significantly Delays TKI Resistance Onset vs. Erlotinib Monotherapy in EGFR-Mutant NSCLC Xenograft Model

In an HCC827 EGFR-mutant NSCLC xenograft mouse model, combination treatment with DS-1205b and erlotinib significantly delayed the onset of tumor resistance compared to erlotinib monotherapy [1]. Furthermore, DS-1205b restored the antitumor activity of erlotinib in erlotinib-resistant tumors within the same model [1]. The study also demonstrated that DS-1205b delayed the onset of resistance when combined with osimertinib [1].

EGFR-TKI resistance xenograft model erlotinib tumor resistance delay AXL inhibition

DS-1205 Validated Application Scenarios: Evidence-Backed Use Cases for Research Procurement


Preclinical Evaluation of AXL-Mediated EGFR-TKI Resistance Mechanisms

DS-1205 is appropriate for research applications investigating the role of AXL upregulation in acquired resistance to EGFR TKIs. Preclinical studies have demonstrated that AXL is upregulated by long-term erlotinib or osimertinib treatment in HCC827 EGFR-mutant NSCLC cells, and that DS-1205b treatment in combination with osimertinib or erlotinib effectively inhibits signaling downstream of EGFR [1]. The compound is suitable for xenograft studies examining whether AXL inhibition can delay or reverse TKI resistance [1].

Clinical Combination Therapy Development for Post-TKI Progression EGFR-Mutant NSCLC

DS-1205 has been evaluated in first-in-human phase 1 studies in combination with gefitinib [1] and osimertinib [2] in patients with metastatic EGFR-mutant NSCLC who have progressed on prior EGFR-TKI therapy. These studies provide safety, tolerability, and preliminary efficacy data that support further investigation of DS-1205 in this specific clinical setting. Research groups pursuing clinical development of AXL inhibitor and EGFR TKI combinations may reference these datasets as a foundation for protocol design and dose selection.

Comparative Pharmacology Studies of Selective vs. Pan-TAM Kinase Inhibitors

The quantified selectivity profile of DS-1205—exhibiting 48-fold selectivity over MER, 80-fold selectivity over MET, and 313-fold selectivity over TRKA [1]—makes it a valuable reference compound for comparative studies examining the differential biological consequences of selective AXL inhibition versus broader TAM family or MET inhibition. Researchers can utilize DS-1205 as a benchmark to evaluate whether the observed in vitro and in vivo effects are attributable specifically to AXL blockade rather than off-target kinase engagement.

Pharmacokinetic and Drug-Drug Interaction Studies with EGFR TKIs

Clinical pharmacokinetic data indicate that plasma concentrations and pharmacokinetic parameters of DS-1205a (the free form of DS-1205c) are unaffected by concomitant administration of gefitinib [1]. This established lack of PK interaction supports the use of DS-1205 in studies where co-administration with gefitinib is planned, and provides a baseline dataset for evaluating potential PK interactions with other EGFR TKIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-1205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.